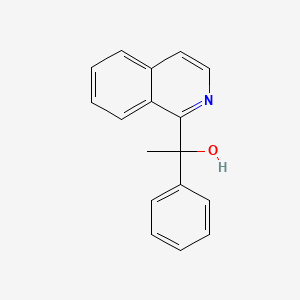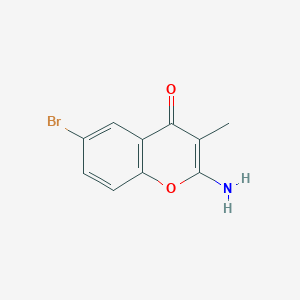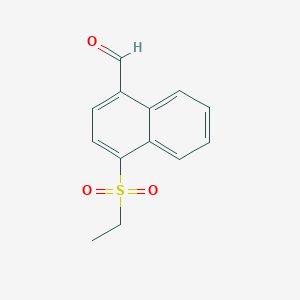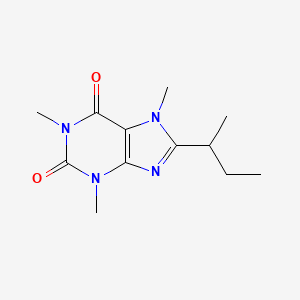
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. This particular compound is characterized by the presence of a propyl group at the 7th position, a trimethylsilyl group at the 6th position, and a dihydroindolizinone core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The initial step involves the cyclization of a suitable precursor, such as a pyridine derivative, to form the indolizine core.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of novel materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine: The parent compound without the propyl and trimethylsilyl groups.
6-Trimethylsilylindolizine: Similar structure but without the propyl group.
7-Propylindolizine: Similar structure but without the trimethylsilyl group.
Uniqueness
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is unique due to the presence of both the propyl and trimethylsilyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88761-33-5 |
|---|---|
Molekularformel |
C14H23NOSi |
Molekulargewicht |
249.42 g/mol |
IUPAC-Name |
7-propyl-6-trimethylsilyl-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H23NOSi/c1-5-7-11-10-12-8-6-9-15(12)14(16)13(11)17(2,3)4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
RBMPVSXRBPJSDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)

![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)







![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)
